4-Methyl-N-(4-(p-tolyl)thiazol-2-yl)benzenesulfonamide
Overview
Description
4-Methyl-N-(4-(p-tolyl)thiazol-2-yl)benzenesulfonamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This compound is characterized by the presence of a thiazole ring, a sulfonamide group, and a methyl group, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(4-(p-tolyl)thiazol-2-yl)benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-(p-tolyl)thiazol-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-(4-(p-tolyl)thiazol-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-Methyl-N-(4-(p-tolyl)thiazol-2-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its antibacterial and antifungal properties.
Medicine: Explored for potential anticancer activity and as a lead compound for drug development.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-Methyl-N-(4-(p-tolyl)thiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit bacterial enzymes, leading to the disruption of essential metabolic pathways. In cancer cells, it may induce apoptosis by interfering with cell signaling pathways and promoting oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- 4-Nitro-N-(4-(p-tolyl)thiazol-2-yl)benzenesulfonamide
- N-(4-(p-tolyl)thiazol-2-yl)benzenesulfonamide
- 4-Methyl-N-(4-phenylthiazol-2-yl)benzenesulfonamide
Uniqueness
4-Methyl-N-(4-(p-tolyl)thiazol-2-yl)benzenesulfonamide is unique due to the presence of both a methyl group and a p-tolyl group, which enhance its biological activity and specificity. The combination of these functional groups contributes to its potent antibacterial and anticancer properties, making it a valuable compound for scientific research .
Properties
IUPAC Name |
4-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S2/c1-12-3-7-14(8-4-12)16-11-22-17(18-16)19-23(20,21)15-9-5-13(2)6-10-15/h3-11H,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFSSMPIXTYGLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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